molecular formula C20H18F3N3O4S B2401691 Ethyl 5-(2-methylpropanoylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-00-3

Ethyl 5-(2-methylpropanoylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2401691
CAS No.: 851951-00-3
M. Wt: 453.44
InChI Key: HQAGLLVWVMTNIC-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methylpropanoylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,4-d]pyridazine core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions would be optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reduction reactions might involve the use of lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions could be facilitated by strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction could lead to the formation of alcohols.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: Its unique chemical properties may find applications in material science and other industrial processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical events. Understanding the molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

  • Ethyl 2-(2-methylpropanoylamino)benzoate

  • Ethyl 4-(2-methylpropanoylamino)benzoate

Uniqueness: Ethyl 5-(2-methylpropanoylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate stands out due to its unique structural features, such as the presence of the trifluoromethyl group and the thieno[3,4-d]pyridazine core. These features contribute to its distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed insight into the compound's structure, synthesis, reactions, applications, and uniqueness. Further research and experimentation would be necessary to fully explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

ethyl 5-(2-methylpropanoylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O4S/c1-4-30-19(29)15-13-9-31-17(24-16(27)10(2)3)14(13)18(28)26(25-15)12-7-5-11(6-8-12)20(21,22)23/h5-10H,4H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAGLLVWVMTNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)C)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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